

Iprovalicarb-d8: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Iprovalicarb-d8

Cat. No.: B15559633

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis for **Iprovalicarb-d8**, a deuterated internal standard crucial for the accurate quantification of the fungicide Iprovalicarb in various matrices. This document outlines the key analytical tests performed to certify the quality and purity of this reference material, offering detailed experimental protocols and data presentation to support its use in regulated and research environments.

Quantitative Data Summary

The following table summarizes the typical analytical data found on a Certificate of Analysis for a batch of **Iprovalicarb-d8**. These values are essential for accurate preparation of stock solutions and for ensuring the reliability of analytical methods.

Parameter	Method	Specification	Representative Value
Identity	^1H -NMR, ^{13}C -NMR, MS	Conforms to structure	Conforms
Chemical Purity (Assay)	qNMR	$\geq 98.0\%$	99.5%
Isotopic Purity	Mass Spectrometry	$\geq 98.0\%$ Deuterated	99.2%
Water Content	Karl Fischer Titration	$\leq 0.5\%$	0.1%
Residual Solvents	Headspace GC-MS	Meets USP <467> limits	Conforms
Appearance	Visual Inspection	White to off-white solid	White solid
Molecular Formula	-	$\text{C}_{18}\text{D}_8\text{H}_{20}\text{N}_2\text{O}_3$	$\text{C}_{18}\text{D}_8\text{H}_{20}\text{N}_2\text{O}_3$
Molecular Weight	-	328.48 g/mol	328.48 g/mol

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established pharmacopeial methods and best practices for the certification of analytical standards.

Identity Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural integrity of **Iprovalicarb-d8** is confirmed by ^1H and ^{13}C NMR spectroscopy. The absence of signals corresponding to the deuterated positions in the ^1H NMR spectrum and the characteristic shifts in the ^{13}C NMR spectrum provide definitive structural confirmation.

- Instrument: 600 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

- ^1H -NMR Parameters: 32 scans, 30° pulse, 1 s relaxation delay
- ^{13}C -NMR Parameters: 1024 scans, 30° pulse, 2 s relaxation delay

Mass Spectrometry (MS): The molecular weight and isotopic distribution are confirmed by high-resolution mass spectrometry.

- Instrument: Q-TOF Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive
- Mass Range: 50 - 500 m/z
- Data Analysis: The measured monoisotopic mass should be within 5 ppm of the theoretical mass of the $[\text{M}+\text{H}]^+$ ion.

Chemical Purity by Quantitative NMR (qNMR)

The chemical purity of **Iprovalicarb-d8** is determined by qNMR, a primary ratio method that provides traceability to the SI unit of mass.^[1]

- Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone.
- Sample Preparation: Accurately weigh approximately 10 mg of **Iprovalicarb-d8** and 10 mg of the internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).
- NMR Parameters:
 - Pulse Angle: 90°
 - Relaxation Delay (d_1): $5 \times T_1$ of the slowest relaxing proton (typically > 30 s)
 - Number of Scans: 16-64 (to achieve a signal-to-noise ratio $> 250:1$ for the signals of interest)

- Quantification: The purity is calculated by comparing the integral of a well-resolved signal of **Iprovalicarb-d8** with a signal from the internal standard, taking into account the number of protons, molecular weights, and weights of both the analyte and the standard.

Isotopic Purity by Mass Spectrometry

The isotopic enrichment of deuterium in **Iprovalicarb-d8** is determined by analyzing the mass distribution of the molecular ion cluster.^[2]

- Method: The relative intensities of the different isotopologues (M, M+1, M+2, etc.) are measured.
- Calculation: The contribution of the natural abundance of ^{13}C and other isotopes is subtracted from the observed mass distribution to calculate the percentage of deuterated species.

Water Content by Karl Fischer Titration

The water content is determined using a coulometric Karl Fischer titrator, which is suitable for accurately measuring low levels of water.

- Titrant: Karl Fischer reagent
- Sample Preparation: A known weight of the **Iprovalicarb-d8** standard is dissolved in a suitable anhydrous solvent and injected into the titration cell.
- Endpoint Detection: The endpoint is determined potentiometrically.

Residual Solvents by Headspace Gas Chromatography (GC-MS)

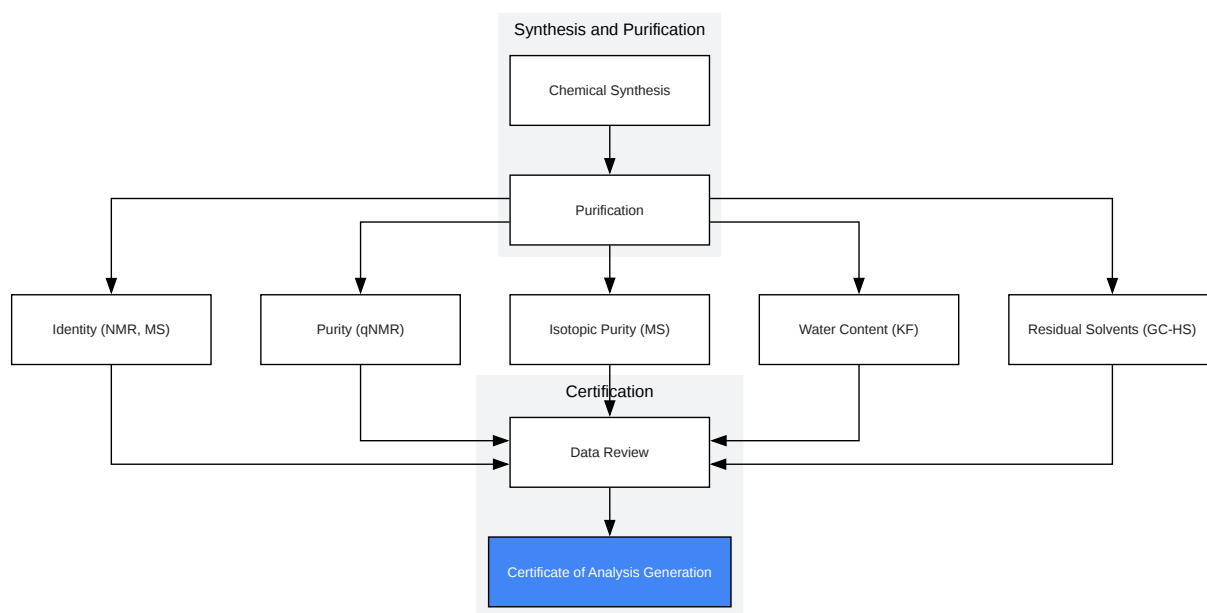
The presence of residual solvents from the synthesis process is determined according to the USP <467> guidelines.^{[3][4][5]}

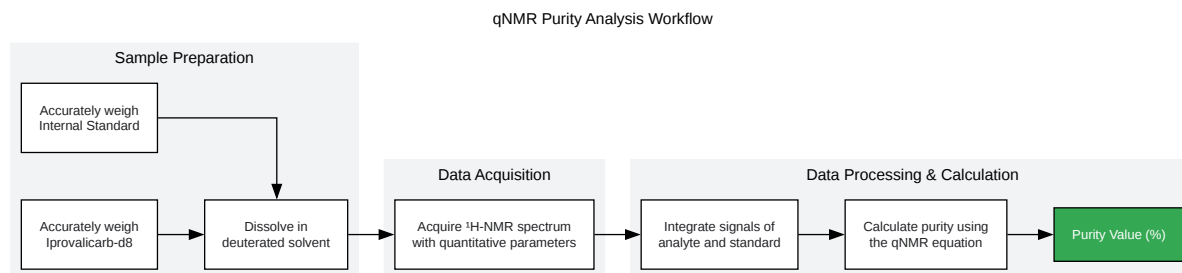
- Instrument: Headspace Sampler coupled to a GC-MS system.
- Sample Preparation: A known amount of **Iprovalicarb-d8** is placed in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide).

- Headspace Parameters:
 - Oven Temperature: 80 °C
 - Loop Temperature: 90 °C
 - Transfer Line Temperature: 100 °C
- GC Parameters:
 - Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane)
 - Carrier Gas: Helium
 - Oven Program: 40 °C (20 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
- Quantification: The amount of each residual solvent is determined by comparing the peak area to that of a certified reference standard.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the certification process and the analytical workflow for ensuring the quality of **Iprovalicarb-d8**.





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- To cite this document: BenchChem. [lprovalicarb-d8: A Technical Guide to its Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15559633#lprovalicarb-d8-certificate-of-analysis\]](https://www.benchchem.com/product/b15559633#lprovalicarb-d8-certificate-of-analysis)

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